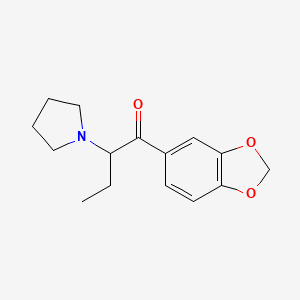

![molecular formula C20H20Cu2F14O4+2 B1660621 Copper,bis[1,1,2,2-tetrafluoro-6,6-dimethyl-1-(trifluoromethoxy)-3,5-heptanedionato-O3,O5]- CAS No. 80289-21-0](/img/structure/B1660621.png)

Copper,bis[1,1,2,2-tetrafluoro-6,6-dimethyl-1-(trifluoromethoxy)-3,5-heptanedionato-O3,O5]-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

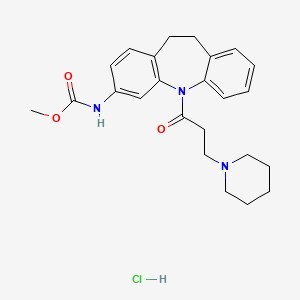

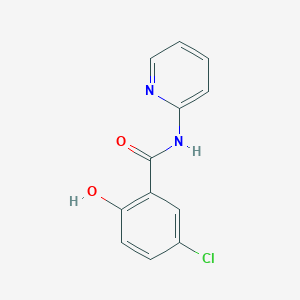

“Copper,bis[1,1,2,2-tetrafluoro-6,6-dimethyl-1-(trifluoromethoxy)-3,5-heptanedionato-O3,O5]-” is also known as copper 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxo-3-octen-3-olate . It is a complex of copper with a fluorinated heptanedionate ligand .

Molecular Structure Analysis

The molecular formula of this compound is C20H20CuF14O6 . It is a complex of copper with two heptanedionate ligands, each of which has been substituted with fluorine and trifluoromethoxy groups .Applications De Recherche Scientifique

Electronic Structure and Magnetism

Copper bis[1,1,2,2-tetrafluoro-6,6-dimethyl-1-(trifluoromethoxy)-3,5-heptanedionato-O3,O5] exhibits unique electronic and magnetic properties. A study by Wisbey et al. (2007) explored the electronic structure of a similar metal-organic copper spin-1/2 molecule, highlighting its magnetic moment and the agreement between photoemission results and model calculations. This molecule showed a small gap between the highest occupied molecular orbital and the lowest unoccupied molecular orbital, indicating potential for application in magnetic and electronic devices (Wisbey et al., 2007).

Crystal Structures and Coordination Chemistry

Crystal structures of copper complexes offer insights into coordination chemistry and potential applications in materials science. Wang et al. (2021) investigated the crystal structures of bimetallic molecular compounds with copper, which included isolated tetrahedral cations of copper(I) ions. Such structural insights are crucial for the development of new materials and catalysts (Wang, Nisbet & Poeppelmeier, 2021).

Copper Catalysis

Copper complexes are known for their catalytic properties. Nandurkar et al. (2007) found that copper bis(2,2,6,6-tetramethyl-3,5-heptanedionate) is an efficient catalyst for N-arylation of various amines, demonstrating the potential of copper complexes in organic synthesis and industrial applications (Nandurkar, Bhanushali, Bhor & Bhanage, 2007).

Luminescent Properties and Temperature Sensing

The luminescent properties of copper complexes have been explored for potential applications in temperature sensing. Wang et al. (2014) synthesized a copper(I) cluster compound with dual emissions, demonstrating its ability as a self-calibrated molecular thermometer over a wide temperature range. This highlights the utility of copper complexes in sensing and diagnostic applications (Wang, Li, Zheng, Huang & Li, 2014).

Copper Complexes in Superoxide Dismutation

Copper complexes have been investigated for their ability to catalyze the dismutation of superoxide ions. Schepetkin et al. (2006) studied two copper(II) complexes capable of catalyzing the dismutation of superoxide anion and decomposition of H2O2, suggesting their potential as superoxide dismutase mimetics and antioxidants in biological systems (Schepetkin, Potapov, Khlebnikov, Korotkova, Lukina, Malovichko, Kirpotina & Quinn, 2006).

Safety and Hazards

This compound has been associated with various hazards, including carcinogenicity, mutagenicity/genotoxicity, reproductive toxicity, developmental toxicity, endocrine activity, acute mammalian toxicity, systemic toxicity/organ effects, neurotoxicity, skin sensitization, respiratory sensitization, skin irritation/corrosivity, eye irritation/corrosivity, acute aquatic toxicity, chronic aquatic toxicity, terrestrial ecotoxicity, persistence, bioaccumulation, reactivity, and flammability .

Propriétés

IUPAC Name |

dicopper;(Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H11F7O2.2Cu/c2*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;;/h2*4,18H,1-3H3;;/q;;2*+2/p-2/b2*5-4-;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYVXQSFIEOMONY-WSTITRFPSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].[Cu+2].[Cu+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.[Cu+2].[Cu+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20Cu2F14O4+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

717.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

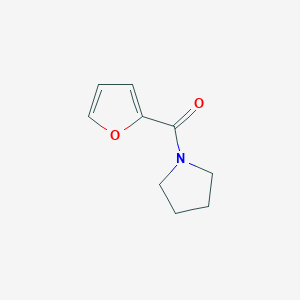

![(4S)-4-[[(4S)-4-Amino-5-oxo-5-phenylmethoxypentanoyl]amino]-5-oxo-5-phenylmethoxypentanoic acid](/img/structure/B1660549.png)

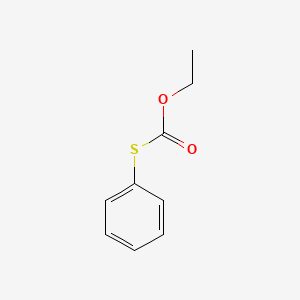

![(1S,2S,4R,5R)-4-Aminobicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1660550.png)

![1-Anilino-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B1660553.png)